molecular formula C15H22ClNO2S B14451428 1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride CAS No. 75510-51-9

1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride

Cat. No.: B14451428
CAS No.: 75510-51-9
M. Wt: 315.9 g/mol
InChI Key: VXFMJXIUVBZTPJ-UHFFFAOYSA-N
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Description

1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride is a synthetic organic compound It is characterized by the presence of a benzo(b)thiophene moiety, a tert-butylamino group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride typically involves the following steps:

    Formation of the Benzo(b)thiophene Moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Attachment of the Propanol Backbone: This step may involve nucleophilic substitution reactions where the benzo(b)thiophene is reacted with a suitable halopropanol derivative.

    Introduction of the tert-Butylamino Group: This can be done through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the benzo(b)thiophene moiety or the amino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzo(b)thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, possibly as a drug candidate.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo(b)thien-3-yloxy)-3-(dimethylamino)-2-propanol hydrochloride
  • 1-(Benzo(b)thien-3-yloxy)-3-(ethylamino)-2-propanol hydrochloride

Uniqueness

1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride is unique due to the presence of the tert-butylamino group, which may confer specific steric and electronic properties that influence its reactivity and interactions with biological targets.

Properties

CAS No.

75510-51-9

Molecular Formula

C15H22ClNO2S

Molecular Weight

315.9 g/mol

IUPAC Name

1-(1-benzothiophen-3-yloxy)-3-(tert-butylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C15H21NO2S.ClH/c1-15(2,3)16-8-11(17)9-18-13-10-19-14-7-5-4-6-12(13)14;/h4-7,10-11,16-17H,8-9H2,1-3H3;1H

InChI Key

VXFMJXIUVBZTPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CSC2=CC=CC=C21)O.Cl

Origin of Product

United States

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